molecular formula C17H28N4O3S B11013241 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(pyrrolidin-1-ylsulfonyl)-1,4-diazepan-1-yl]ethanone

2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(pyrrolidin-1-ylsulfonyl)-1,4-diazepan-1-yl]ethanone

Cat. No.: B11013241
M. Wt: 368.5 g/mol
InChI Key: ISOWWBAZNQSPPH-UHFFFAOYSA-N
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Description

2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-[4-(1-PYRROLIDINYLSULFONYL)-1,4-DIAZEPAN-1-YL]-1-ETHANONE is a complex organic compound that features multiple functional groups, including pyrrole, diazepane, and ethanone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-[4-(1-PYRROLIDINYLSULFONYL)-1,4-DIAZEPAN-1-YL]-1-ETHANONE typically involves multi-step organic reactions. The starting materials might include 2,5-dimethylpyrrole, pyrrolidine, and diazepane derivatives. Common synthetic routes could involve:

    Formation of the Pyrrole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Diazepane Moiety: This step might involve nucleophilic substitution or addition reactions.

    Introduction of the Ethanone Group: This could be done through acylation reactions using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the pyrrole ring or the ethanone group.

    Reduction: Reduction reactions could target the sulfonyl group or the diazepane ring.

    Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, especially at the pyrrole or diazepane rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, sulfonyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrrole and diazepane rings suggests possible interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. It might serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-[4-(1-PYRROLIDINYLSULFONYL)-1,4-DIAZEPAN-1-YL]-1-ETHANONE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylpyrrole: A simpler analog that lacks the diazepane and ethanone groups.

    1-Pyrrolidinylsulfonyl Compounds: Compounds with similar sulfonyl groups but different core structures.

    Diazepane Derivatives: Compounds with the diazepane ring but different substituents.

Uniqueness

The uniqueness of 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-[4-(1-PYRROLIDINYLSULFONYL)-1,4-DIAZEPAN-1-YL]-1-ETHANONE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H28N4O3S

Molecular Weight

368.5 g/mol

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-1-(4-pyrrolidin-1-ylsulfonyl-1,4-diazepan-1-yl)ethanone

InChI

InChI=1S/C17H28N4O3S/c1-15-6-7-16(2)21(15)14-17(22)18-8-5-11-20(13-12-18)25(23,24)19-9-3-4-10-19/h6-7H,3-5,8-14H2,1-2H3

InChI Key

ISOWWBAZNQSPPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CC(=O)N2CCCN(CC2)S(=O)(=O)N3CCCC3)C

Origin of Product

United States

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